molecular formula C10H16 B591166 alpha-Pinene - d3 CAS No. 75352-01-1

alpha-Pinene - d3

Cat. No.: B591166
CAS No.: 75352-01-1
M. Wt: 139.25 g/mol
InChI Key: GRWFGVWFFZKLTI-FIBGUPNXSA-N
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Description

Alpha-Pinene - d3 is a deuterated form of alpha-Pinene, a naturally occurring organic compound belonging to the terpene class. It is one of the two isomers of pinene, the other being beta-Pinene. Alpha-Pinene is a bicyclic monoterpene with a molecular formula of C10H16. The deuterated form, this compound, has three hydrogen atoms replaced by deuterium, making its molecular formula C10H13D3. This modification is often used in scientific research to study reaction mechanisms and metabolic pathways due to the isotopic labeling.

Scientific Research Applications

Alpha-Pinene - d3 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a tracer in reaction mechanism studies and to investigate isotopic effects in chemical reactions.

    Biology: Employed in metabolic studies to trace the pathways of alpha-Pinene metabolism in organisms.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the synthesis of fragrances, flavors, and as a precursor for other valuable chemicals.

Mechanism of Action

Target of Action

Alpha-Pinene - d3 primarily targets T-cell tumors and has shown promising results against brain ischemia . It exhibits antitumor activity by inhibiting cell growth in vitro using murine T-cell tumor cell lines and human-derived T-cell tumor cell lines . It also modulates the inflammatory response and protects against brain ischemia via the inducible nitric oxide synthase-nuclear factor–kappa B-cyclooxygenase-2 pathway .

Mode of Action

This compound interacts with its targets by inducing apoptosis and cell cycle arrest in T-cell tumors . It also inhibits the NF-κB signaling pathway, resulting in reduced nuclear translocation of NF-κB p65 and decreased total intracellular NF-κB p65 levels . In the context of brain ischemia, it regulates the iNOS -NF-kappa B- COX-2 and caspase-3 inflammatory and apoptotic pathways .

Biochemical Pathways

This compound affects various biochemical pathways. It induces apoptosis in T-cell tumors through the activation of intrinsic apoptotic pathways involving EGR1, p53, BCL-2, and BAX . It also induces ferroptosis, a newly identified programmed cell death process, in T-cell tumors through lipid peroxidation and iron accumulation . In the case of brain ischemia, it protects the cerebral against ischemic damage caused by MCAO .

Pharmacokinetics

This compound is highly bioavailable, with 60% human pulmonary uptake and rapid metabolism or redistribution . It is an anti-inflammatory via PGE1, and is likely antimicrobial . It exhibits activity as an acetylcholinesterase inhibitor, aiding memory .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth in T-cell tumors and the induction of apoptosis and cell cycle arrest . It also causes oxidative damage in root tissue through enhanced generation of reactive oxygen species (ROS), as indicated by increased lipid peroxidation, disruption of membrane integrity, and elevated antioxidant enzyme levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is a component of Tea tree oil, which is used to control various fungal pathogens on a wide range of crops . The potency of this compound can be significantly higher in certain environments, especially in melanoma cells .

Safety and Hazards

Alpha-Pinene is flammable and can cause harm if it comes into contact with the skin or eyes . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of Alpha-Pinene .

Future Directions

Research on alpha-Pinene is ongoing, with studies investigating its potential use in medicine for illnesses such as stroke, ischemia, inflammatory and neuropathic pain, cognitive impairment, insomnia, anxiety, and depression . Other research is exploring the potential of alpha-Pinene as a therapeutic agent in cancer treatment .

Biochemical Analysis

Biochemical Properties

Alpha-Pinene - d3 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, alpha-pinene has been shown to interact with antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase . These interactions help in reducing oxidative stress by neutralizing free radicals. Additionally, this compound may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, alpha-pinene can modulate the expression of genes involved in the inflammatory response, thereby reducing inflammation . It also affects cellular metabolism by enhancing the activity of antioxidant enzymes, leading to a decrease in oxidative stress markers such as malondialdehyde and nitrite .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound binds to antioxidant enzymes, enhancing their activity and thus reducing oxidative stress . It also inhibits the activity of pro-inflammatory enzymes, leading to a decrease in the production of inflammatory mediators. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity may decrease due to degradation over extended periods. Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory effects for several weeks . Prolonged exposure may lead to a reduction in its efficacy due to the gradual breakdown of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it may cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes into various metabolites, which are then further processed by phase II enzymes such as glucuronosyltransferases and sulfotransferases . These metabolic pathways help in the detoxification and elimination of this compound from the body. The compound also influences metabolic flux by modulating the activity of key metabolic enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also be transported by specific binding proteins. The compound tends to accumulate in lipid-rich tissues, such as the brain and adipose tissue . This distribution pattern influences its localization and activity within the body.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function are influenced by its subcellular localization. For instance, in the mitochondria, this compound enhances the activity of antioxidant enzymes, thereby protecting the cells from oxidative damage . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Pinene - d3 typically involves the deuteration of alpha-Pinene. One common method is the catalytic hydrogenation of alpha-Pinene in the presence of deuterium gas (D2). This process can be carried out using a palladium or platinum catalyst under controlled temperature and pressure conditions. The reaction proceeds as follows:

C10H16+3D2C10H13D3\text{C10H16} + 3\text{D2} \rightarrow \text{C10H13D3} C10H16+3D2→C10H13D3

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The purity of the final product is crucial, and it is often purified using distillation or chromatography techniques to remove any unreacted alpha-Pinene or other impurities.

Chemical Reactions Analysis

Types of Reactions

Alpha-Pinene - d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form compounds such as pinene oxide, verbenone, and pinonic acid. Common oxidizing agents include ozone (O3), hydrogen peroxide (H2O2), and permanganate (KMnO4).

    Reduction: Reduction reactions can convert this compound to pinane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can undergo substitution reactions, particularly electrophilic substitution, where the double bond reacts with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Ozone, hydrogen peroxide, permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), acids (sulfuric acid, hydrochloric acid).

Major Products Formed

    Oxidation: Pinene oxide, verbenone, pinonic acid.

    Reduction: Pinane.

    Substitution: Halogenated pinenes.

Comparison with Similar Compounds

Alpha-Pinene - d3 can be compared with other similar compounds such as:

    Beta-Pinene: Another isomer of pinene with similar chemical properties but different biological activities.

    Limonene: A monoterpene with a similar structure but distinct citrus aroma and different applications.

    Camphene: A bicyclic monoterpene with different reactivity and uses in the fragrance industry.

This compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications for studying reaction mechanisms and metabolic pathways.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of alpha-Pinene-d3 can be achieved by isotopic exchange reaction using deuterium gas.", "Starting Materials": [ "alpha-Pinene", "Deuterium gas" ], "Reaction": [ "The alpha-Pinene is first dissolved in a solvent such as chloroform or dichloromethane.", "Deuterium gas is then bubbled through the solution at room temperature and atmospheric pressure.", "The reaction mixture is stirred for several hours to allow for isotopic exchange to occur.", "The solvent is then removed under reduced pressure to yield alpha-Pinene-d3 as a colorless liquid.", "The purity and isotopic enrichment of the product can be determined using gas chromatography-mass spectrometry (GC-MS)." ] }

CAS No.

75352-01-1

Molecular Formula

C10H16

Molecular Weight

139.25 g/mol

IUPAC Name

6,6-dimethyl-2-(trideuteriomethyl)bicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/i1D3

InChI Key

GRWFGVWFFZKLTI-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CCC2CC1C2(C)C

Canonical SMILES

CC1=CCC2CC1C2(C)C

Purity

95% min.

Synonyms

alpha-Pinene - d3

Origin of Product

United States

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